2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
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Overview
Description
2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is a complex organic compound that features a piperidine ring substituted with a benzyl-cyclopropyl-amino group and an ethanol moiety
Preparation Methods
The synthesis of 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl-cyclopropyl-amino group: This step often involves nucleophilic substitution reactions where a benzyl-cyclopropyl-amine is introduced to the piperidine ring.
Attachment of the ethanol moiety: This can be done through alkylation reactions where an ethanol group is attached to the nitrogen atom of the piperidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring or the ethanol moiety are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to study its effects on cellular processes and its potential as a therapeutic agent.
Industry: It may be used in the synthesis of other complex organic compounds, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol include other piperidine derivatives with different substituents. For example:
2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol: This compound has a methyl group instead of a cyclopropyl group, which may alter its pharmacological properties.
2-[4-(Cyclopropyl-amino)-piperidin-1-yl]-ethanol: This compound lacks the benzyl group, which can affect its binding affinity and activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-13-12-18-10-8-17(9-11-18)19(16-6-7-16)14-15-4-2-1-3-5-15/h1-5,16-17,20H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSBQXVUZJBLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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